5-Aminolevulinic acid-3-13C hydrochloride
Overview
Description
5-Aminolevulinic acid-3-13C hydrochloride, also known as ALA, is an endogenous 5-carbon aminoketone . It is a photosensitizer that can form oxygen radicals with light energy . The hydrochloride salt of aminolevulinic acid is used to treat minimally to moderately thick actinic keratoses of the face, scalp, or arms .
Synthesis Analysis
A novel synthetic method of 5-aminolevulinic acid (5-ALA) hydrochloride has been described starting from cheap and easily available epichlorohydrin. The 5-aminolevulinic acid hydrochloride was obtained by Gabriel reaction, ring-opening, oxidation, substitution, and hydrolysis . Another synthesis of 5-aminolevulinic acid (5-ALA) was presented with novel bromination of biobased methyl levulinate (ML), followed by ammoniation and hydrolysis .Molecular Structure Analysis
The molecular formula of 5-Aminolevulinic acid-3-13C hydrochloride is C413CH9NO3•HCl . The molecular weight is 132.123646 .Chemical Reactions Analysis
In a study, a 200 μL 5-ALA sample was mixed with 200 μL sodium acetate (pH 4.6) and 40 μL acetylacetone, then the mixture was heated at 100 °C for 10 min to accelerate the reaction .Physical And Chemical Properties Analysis
The product is soluble in water at 50 mg/ml, yielding a clear colorless solution . It forms a cyclic amide when dissolved in base .Scientific Research Applications
Precursor for Tetrapyrrole Compounds
5-Aminolevulinic acid (5-ALA) is the key precursor for the biosynthesis of tetrapyrrole compounds . These compounds include chlorophyll and heme, which are essential for various biological processes .
Medicine
5-ALA has wide applications in the medical field. It is used in the treatment of tumors and other diseases . It can be converted into protoporphyrin IX, which is a powerful photosensitizer that causes a photosensitive effect .
Agriculture
In the field of agriculture, 5-ALA is used as an animal feed additive to improve iron status and immune response in livestock . It is also used as a growth promoter or insecticide depending on its concentration .
Photodynamic Therapy (PDT)
5-ALA is used in the elimination of pathogens or cancer cells by photodynamic therapy (PDT) due to the photosensitizer reaction which releases reactive oxygen species (ROS) .
Biofabrication
Biofabrication of 5-ALA is regarded as the most efficient and eco-friendly approach . However, the complicated ingredient of the medium causes the nuisance process of purification, resulting in low recovery and high producing cost .
Antineoplastic Photosensitizer
5-ALA is a naturally occurring amino acid and a precursor of tetrapyrroles in the biosynthesis of chlorophyll and heme. It is used as an antineoplastic photosensitizer .
Photodynamic Diagnosis of Various Cancers
When excited with visible blue light, the red fluorescence emitted results in the photodynamic diagnosis of various cancers such as brain cancer, gastric cancer, bladder cancer, skin cancer, lung cancer, and breast cancer .
Treatment of Specific Diseases
5-ALA hydrochloride finds an important role in the treatment of diseases like Paget’s disease and human papillomavirus (HPV) infection-associated cervical condylomata acuminata .
Mechanism of Action
Target of Action
5-Aminolevulinic acid-3-13C hydrochloride, a stable isotope-labeled version of 5-aminolevulinic acid (ALA), is an important precursor in the biosynthesis of heme . Heme is a crucial component of hemoglobin and other heme-containing proteins in the body . The primary targets of this compound are the enzymes involved in the heme synthesis pathway .
Mode of Action
The compound interacts with its targets by serving as a substrate for the enzymes involved in the heme synthesis pathway . It is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . The transcription factors like Far-red Elongated Hypocotyl 3 (FHY3) and Far-red Impaired Response 1 (FAR1) can bind and activate the expression of hemB (encodes ALAD), thereby upregulating the synthesis of 5-ALA .
Biochemical Pathways
The compound affects the heme synthesis pathway. After ALA biosynthesis, two ALA molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG); this reaction is catalyzed by ALA dehydratase (ALAD) . This is a key step in the heme synthesis pathway, leading to the production of heme, a vital component of hemoglobin and other heme-containing proteins .
Result of Action
The primary result of the action of 5-Aminolevulinic acid-3-13C hydrochloride is the production of heme, a vital component of hemoglobin and other heme-containing proteins . This is crucial for the transport of oxygen in the body and various other biological functions.
Action Environment
The action environment of 5-Aminolevulinic acid-3-13C hydrochloride can be influenced by various factors. For instance, the compound should be stored at temperatures between -10 to -25°C . Additionally, it should be kept away from heat and sources of ignition due to the risk of thermal decomposition . The compound may also pose certain risks if inhaled, and may cause respiratory tract irritation .
Safety and Hazards
Future Directions
Due to its potential applications and disadvantages of chemical synthesis, alternative biotechnological methods have drawn increasing attention. The recent progress in biosynthetic pathways and regulatory mechanisms of 5-ALA synthesis in biological hosts are summarized. The research progress on 5-ALA biosynthesis via the C4/C5 pathway in microbial cells is emphasized, and the corresponding biotechnological design strategies are highlighted and discussed in detail .
properties
IUPAC Name |
5-amino-4-oxo(313C)pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFONARZHCSET-YTBWXGASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH2]C(=O)CN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminolevulinic acid-3-13C hydrochloride |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.